(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine: is an organic compound that belongs to the class of aromatic amines It features a methanamine group attached to a biphenyl structure, where one of the phenyl rings is substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine typically involves the following steps:
Nitration: The starting material, biphenyl, undergoes nitration to introduce a nitro group at the para position of one of the phenyl rings.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amine group is further chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: Finally, the chlorinated biphenyl is reacted with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkoxy-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly those targeting neurological disorders.
Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Industry:
Dyes and Pigments: The compound can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.
Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- [4-(3-Chlorobenzenesulfonyl)phenyl]methanamine
- (3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine
- (S)-(4-Chlorophenyl)(phenyl)methanamine
Comparison:
- Structural Differences: While these compounds share a common biphenyl structure, the substituents on the phenyl rings differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups (e.g., sulfonyl, trifluoromethoxy) can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific structural features. For example, the trifluoromethoxy derivative may be more suitable for applications requiring high electronegativity and stability.
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQUBLIBQYSLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362747 |
Source
|
Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893649-04-2 |
Source
|
Record name | 3′-Chloro[1,1′-biphenyl]-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893649-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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